molecular formula C25H26N2O4 B5195192 N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide

N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide

Cat. No.: B5195192
M. Wt: 418.5 g/mol
InChI Key: KDYKUYUCADSQIL-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phenoxy and propanamide groups, making it a subject of interest for researchers exploring new synthetic routes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 2-methyl-3-nitroaniline with phenoxypropanoyl chloride under basic conditions to form the intermediate 2-methyl-3-(2-phenoxypropanoylamino)aniline. This intermediate is then reacted with phenoxypropanoyl chloride again to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide is unique due to its specific combination of phenoxy and propanamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-22(26-24(28)18(2)30-20-11-6-4-7-12-20)15-10-16-23(17)27-25(29)19(3)31-21-13-8-5-9-14-21/h4-16,18-19H,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYKUYUCADSQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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